Cas no 14227-90-8 (b-L-Arabinopyranosyl bromide,2,3,4-triacetate)
14227-90-8 structure
Product Name:b-L-Arabinopyranosyl bromide,2,3,4-triacetate
CAS-nummer:14227-90-8
MF:C11H15BrO7
MW:339.136603593826
CID:139348
PubChem ID:640120
Update Time:2025-04-19
b-L-Arabinopyranosyl bromide,2,3,4-triacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- b-L-Arabinopyranosyl bromide,2,3,4-triacetate
- 2,3,4-TRI-O-ACETYL-Β-L-ARABINOPYRANOSYL BROMIDE
- 2,3,4-Tri-O-acetyl-
- 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
- 2,3,4-tri-O-acetyl-D-fucopyranosyl bromide
- 90245_FLUKA
- AC1MIVWX
- A-D-arabinopyranosyl isothiocyanate
- per-O-acetyl-D-fucopyranosyl bromide
- Tri-O-acetyl-β-L-arabinosylbromide
- TRI-O-ACETYL-BETA-L-ARABINOSYLBROMIDE
- .beta.-L-Arabinopyranosyl bromide, triacetate
- 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosylbromide
- 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl bromide
- F90233
- 2,3,4-tri-O-acetyl-beta-arabinopyranosyl bromide
- 2,3,4-tri-O-acetyl-beta-l-arabinopy-ranosyl bromide
- 2,3,4-tri-o-acetyl-beta-l-arabinopyranosyl bromide
- beta-L-arabinopyranosyl bromide, triacetate
- SCHEMBL7155470
- 14227-90-8
- A902788
- InChI=1/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11-/m0/s
- [(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
-
- Inchi: 1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11-/m0/s1
- InChI-sleutel: AVNRQUICFRHQDY-MMWGEVLESA-N
- LACHT: Br[C@@H]1[C@@H]([C@H]([C@H](CO1)OC(C)=O)OC(C)=O)OC(C)=O
Berekende eigenschappen
- Exacte massa: 338.00005
- Monoisotopische massa: 338.00012g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 370
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 0.6
- Topologisch pooloppervlak: 88.1Ų
Experimentele eigenschappen
- Kleur/vorm: 不可用
- Smeltpunt: 136-140 °C(lit.)
- PSA: 88.13
- Oplosbaarheid: 不可用
b-L-Arabinopyranosyl bromide,2,3,4-triacetate Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1759 8
- Code gevarencategorie: 34
- Veiligheidsinstructies: 26-36/37/39-45
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R34
- Veiligheidstermijn:S26-36/37/39-45
b-L-Arabinopyranosyl bromide,2,3,4-triacetate Gerelateerde literatuur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
14227-90-8 (b-L-Arabinopyranosyl bromide,2,3,4-triacetate) Gerelateerde producten
- 147-81-9(DL-Arabinose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk